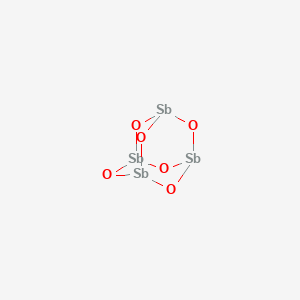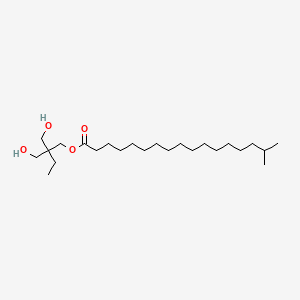
Didecyl mercaptosuccinate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Didecyl mercaptosuccinate is an organosulfur compound known for its versatile applications in various fields. It is characterized by the presence of a thiol group (-SH) and two decyl ester groups attached to a succinic acid backbone. This compound is often used in industrial applications due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Didecyl mercaptosuccinate can be synthesized through the esterification of mercaptosuccinic acid with decanol. The reaction typically involves the use of a catalyst such as sulfuric acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale esterification processes. The reactants, mercaptosuccinic acid and decanol, are mixed in the presence of a catalyst and heated to the required temperature. The reaction mixture is then purified through distillation to obtain the final product with high purity.
Analyse Chemischer Reaktionen
Types of Reactions: Didecyl mercaptosuccinate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: The thiol group in this compound can be oxidized to form disulfides using oxidizing agents such as hydrogen peroxide or iodine.
Reduction: The compound can be reduced back to its thiol form using reducing agents like dithiothreitol.
Substitution: The ester groups can undergo nucleophilic substitution reactions with nucleophiles such as amines or alcohols.
Major Products Formed:
Oxidation: Formation of disulfides.
Reduction: Regeneration of the thiol group.
Substitution: Formation of new ester derivatives.
Wissenschaftliche Forschungsanwendungen
Didecyl mercaptosuccinate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a stabilizer for nanoparticles.
Biology: Employed in the modification of biomolecules and as a probe for studying thiol-disulfide exchange reactions.
Medicine: Investigated for its potential use in drug delivery systems and as an antioxidant.
Industry: Utilized in the production of lubricants, surfactants, and corrosion inhibitors.
Wirkmechanismus
The mechanism of action of didecyl mercaptosuccinate involves its thiol group, which can participate in redox reactions and form disulfide bonds. This property makes it useful in various applications, such as stabilizing nanoparticles and modifying biomolecules. The compound can interact with molecular targets through thiol-disulfide exchange reactions, influencing cellular pathways and processes.
Vergleich Mit ähnlichen Verbindungen
Mercaptosuccinic Acid: Similar to didecyl mercaptosuccinate but lacks the decyl ester groups.
Dimercaptosuccinic Acid: Contains two thiol groups instead of one.
Thiomalic Acid: Another thiol-containing compound with a similar structure.
Uniqueness: this compound is unique due to its combination of thiol and ester groups, which provide it with distinct chemical properties and a wide range of applications. Its ability to undergo various chemical reactions and its versatility in different fields make it a valuable compound in scientific research and industrial applications.
Eigenschaften
CAS-Nummer |
58473-83-9 |
|---|---|
Molekularformel |
C24H46O4S |
Molekulargewicht |
430.7 g/mol |
IUPAC-Name |
didecyl 2-sulfanylbutanedioate |
InChI |
InChI=1S/C24H46O4S/c1-3-5-7-9-11-13-15-17-19-27-23(25)21-22(29)24(26)28-20-18-16-14-12-10-8-6-4-2/h22,29H,3-21H2,1-2H3 |
InChI-Schlüssel |
ZTQOLKPIVDWRDR-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCOC(=O)CC(C(=O)OCCCCCCCCCC)S |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


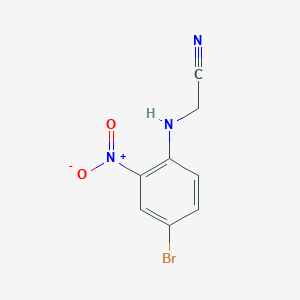
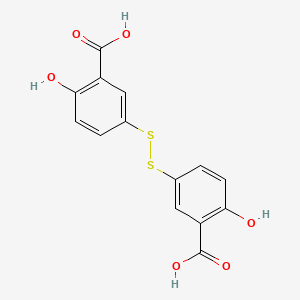
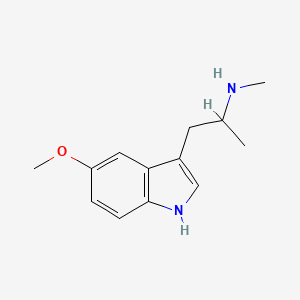
![(Z)-7-[(1R,2S,3R,5S)-5-Acetoxy-2-hydroxymethyl-3-(tetrahydro-pyran-2-yloxy)-cyclopentyl]-hept-5-enoic acid methyl ester](/img/structure/B13758312.png)
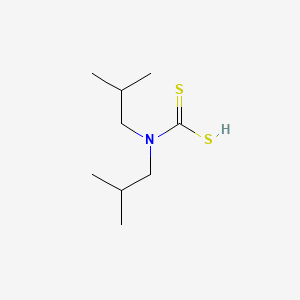
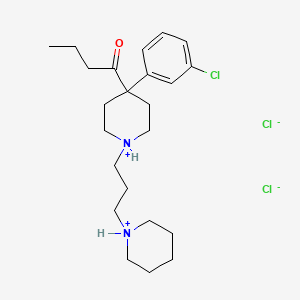
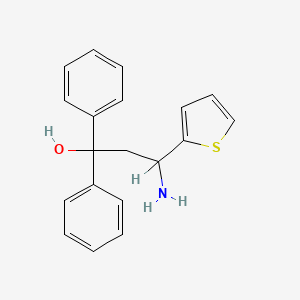
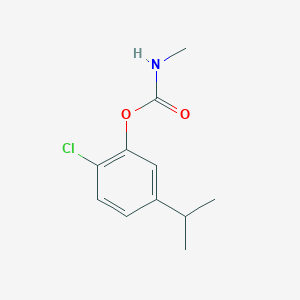

![3-(2-Chloro-4-fluorophenyl)-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole](/img/structure/B13758369.png)

